Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Coupling with Benzoate Ester: The final step involves coupling the piperazine derivative with a benzoate ester under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are crucial for binding to receptors or enzymes, modulating their activity. This compound may act as an inhibitor or activator, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 2-((4-(4-fluorophenyl)piperazine-1-yl)methyl)-1H-indole-5-carbonitrile
Uniqueness
Methyl 4-(2-((2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple targets makes it a versatile compound in research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[[2-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c1-31-22(30)16-2-6-18(7-3-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-8-4-17(23)5-9-19/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROSTHZEVNKSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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